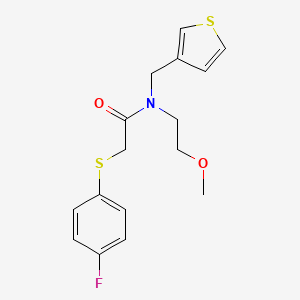

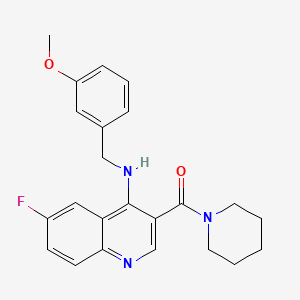

![molecular formula C25H23NO6 B2530248 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid CAS No. 2408963-97-1](/img/structure/B2530248.png)

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid, is a derivative of fluorenylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group is removed under basic conditions, which allows for the sequential addition of amino acids in the synthesis of peptides .

Synthesis Analysis

The synthesis of related Fmoc-protected compounds typically involves the introduction of the Fmoc group to an amino-containing substrate. For example, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid is achieved from 3-bromopyruvic acid and N-Fmoc-thiourea, which is obtained from potassium thiocyanate . Similarly, the synthesis of 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid involves the introduction of the Fmoc group to an amino-containing benzhydrylamine derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of Fmoc-protected compounds is characterized by the presence of the fluorenyl group, which is a bulky aromatic moiety. This group plays a crucial role in protecting the amino functionality during peptide synthesis and is removed under basic conditions. The methoxycarbonylamino linkage in the compound is likely to be stable under acidic conditions, which is beneficial for the stepwise construction of peptides .

Chemical Reactions Analysis

Fmoc-protected compounds are known to undergo deprotection under basic conditions, which is a key reaction in peptide synthesis. The deprotection is typically achieved using piperidine or other secondary amines. The Fmoc group can also be introduced to amino-containing substrates using reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in the presence of a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected compounds are influenced by the presence of the fluorenyl group. This group imparts significant hydrophobic character to the molecule, which can affect its solubility in various solvents. The Fmoc group also absorbs strongly in the UV region, which allows for the monitoring of the deprotection reaction by UV spectroscopy. The stability of the Fmoc group under acidic conditions and its selective removal under basic conditions are key properties that facilitate its use in peptide synthesis .

科学的研究の応用

Waste-free Synthesis

One application involves the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This process efficiently creates 8-substituted isocoumarin derivatives and 4-ethenylcarbazoles from 2-amino- and 2-hydroxybenzoic acids, leveraging the compound's properties for innovative synthetic pathways (Shimizu, Hirano, Satoh, & Miura, 2009).

Fluorene-based Probes

Another significant application is in the development of fluorene-based probes for metal-ion sensing, demonstrating high sensitivity and efficiency in two-photon absorption (2PA). These probes, utilizing the fluorene derivative's structure, offer advanced capabilities for detecting Zn2+ ions, contributing to biochemistry and medicine by enabling the study of various biological systems (Belfield, Bondar, Frazer, Morales, Kachkovsky, Mikhailov, Masunov, & Przhonska, 2010).

Solid-phase Synthesis

Research on oligomers derived from amide-linked neuraminic acid analogues also highlights its application in solid-phase synthesis. The study describes the efficient synthesis of oligomers varying in length, facilitated by N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from the compound , showcasing its utility in creating complex molecular structures (Gregar & Gervay-Hague, 2004).

Synthesis of Carboxylic Acid Derivatives

Additionally, the compound is used in the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, demonstrating its role in producing high-yield carboxylic acid derivatives from 3-bromopyruvic acid. This application underscores its value in organic synthesis, providing a pathway to create complex molecules efficiently (Le & Goodnow, 2004).

Bioimaging and Photophysics

Moreover, its derivatives serve as effective components in bioimaging and photophysics. For instance, a water-soluble fluorene derivative was developed for integrin-targeting, which showed high selectivity and efficiency in two-photon fluorescence microscopy imaging of certain cell types, indicating the compound's potential in advanced biological applications (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).

作用機序

Mode of Action

Compounds with the (9h-fluoren-9-ylmethoxycarbonylamino) group are often used in peptide synthesis . They can act as protecting groups for amino acids during peptide synthesis, preventing unwanted side reactions . The exact interaction of this specific compound with its targets and the resulting changes would need further investigation.

特性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-30-22-11-10-16(24(27)28)14-23(22)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJACNLGLCNYAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)